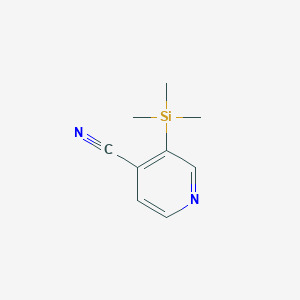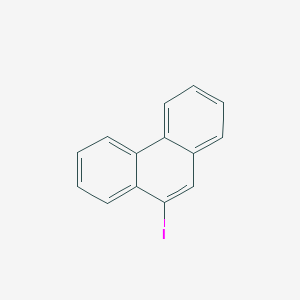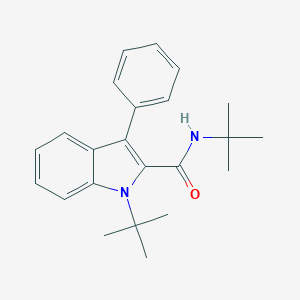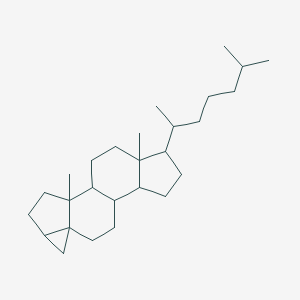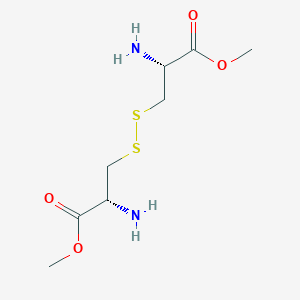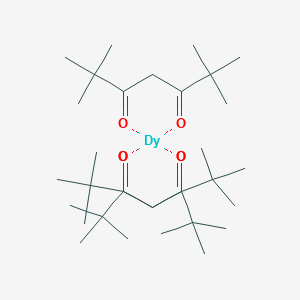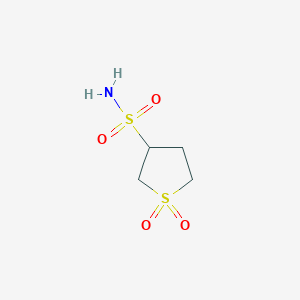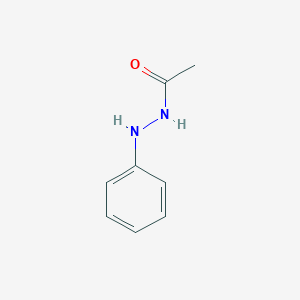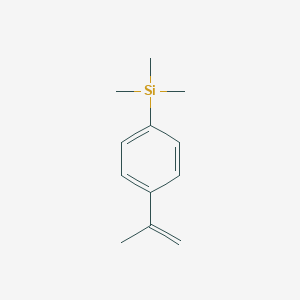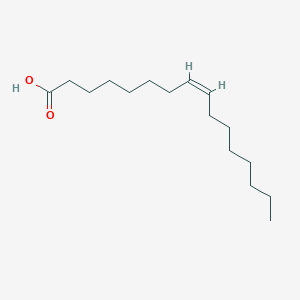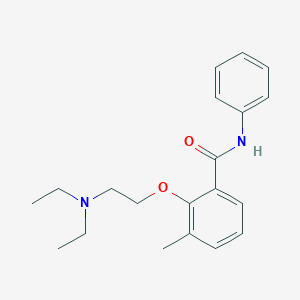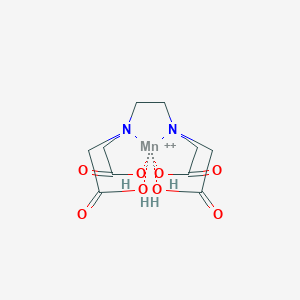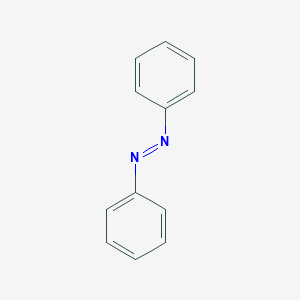![molecular formula C39H76N2O B092973 (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide CAS No. 17081-40-2](/img/structure/B92973.png)
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide, also known as OEA, is a naturally occurring fatty acid amide that has gained significant attention in the scientific community due to its potential therapeutic properties. OEA is a member of the N-acylethanolamine family of lipids and is structurally similar to anandamide, a well-known endocannabinoid.
Mécanisme D'action
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide exerts its effects through a variety of mechanisms, including the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha) and the inhibition of FAAH. PPAR-alpha is a nuclear receptor that regulates lipid metabolism and energy homeostasis, while FAAH is an enzyme that breaks down endocannabinoids and other fatty acid amides.
Effets Biochimiques Et Physiologiques
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been found to have a range of biochemical and physiological effects, including the regulation of lipid metabolism, inflammation, and oxidative stress. (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. Additionally, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can be difficult to work with due to its hydrophobic nature and low solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide, including the development of (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide analogs with improved pharmacokinetic properties and the investigation of (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide's effects on appetite, metabolism, and inflammation.
Méthodes De Synthèse
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of octadecanoic acid with octadecylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Enzymatic conversion involves the hydrolysis of oleoylethanolamide ((Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide) by fatty acid amide hydrolase (FAAH) to produce (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide.
Applications De Recherche Scientifique
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been found to have a range of potential therapeutic applications, including the regulation of appetite, body weight, and metabolism. Studies have shown that (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can induce satiety and reduce food intake in both animal and human models. Additionally, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Propriétés
Numéro CAS |
17081-40-2 |
|---|---|
Nom du produit |
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide |
Formule moléculaire |
C39H76N2O |
Poids moléculaire |
589 g/mol |
Nom IUPAC |
(Z)-N-[3-[[(Z)-octadec-9-enyl]amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C39H76N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-37-34-38-41-39(42)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40H,3-16,21-38H2,1-2H3,(H,41,42)/b19-17-,20-18- |
Clé InChI |
QJRZJHNKYKBDSN-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNCCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCNCCCNC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNCCCNC(=O)CCCCCCCC=CCCCCCCCC |
Autres numéros CAS |
17081-40-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



